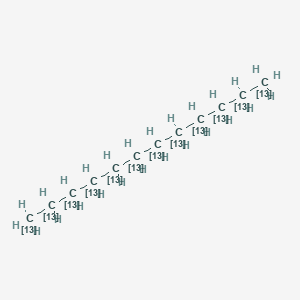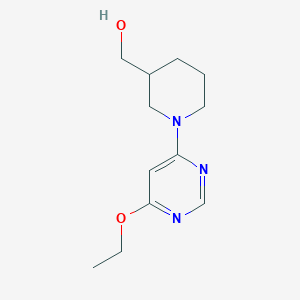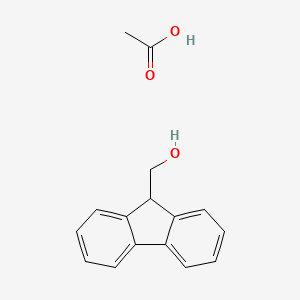
Acetic acid--(9H-fluoren-9-yl)methanol (1/1)
Descripción general
Descripción
“Acetic acid–(9H-fluoren-9-yl)methanol (1/1)” is a compound that involves the combination of acetic acid and (9H-fluoren-9-yl)methanol . The compound is used in the preparation of pyrokinin class of insect neuropeptides and N-(9-fluoreneacetyl)-L-leucine .
Synthesis Analysis
The synthesis of (9H-fluoren-9-yl)methanol can be achieved through a series of steps starting from commercially available (9H-fluoren-9-yl)methanol (FmOH) by treatment with tosyl chloride and pyridine in chloroform .Molecular Structure Analysis
The molecular structure of (9H-fluoren-9-yl)methanol is represented by the molecular formula C14H12O . The molecular weight of the compound is 196.2445 .Chemical Reactions Analysis
The electropolymerization of 9-fluorenemethanol in boron trifluoride diethyl etherate leads to low-potential electrodeposition of semiconducting poly (9-fluorenemethanol) (PFMO) film .Physical And Chemical Properties Analysis
The physical and chemical properties of (9H-fluoren-9-yl)methanol include a molecular weight of 196.24, and it is a solid at room temperature . It has a melting point of 105-107 °C . It is soluble in methanol .Aplicaciones Científicas De Investigación
9h fluoren 9 ylmethoxycarbonylamino oxyacetic acid
This compound is listed on Sigma-Aldrich, a major supplier of research chemicals. It’s likely used in various chemical and biochemical research, but the specific applications aren’t detailed.
Fluorene-9-acetic acid
This compound was used in the preparation of pyrokinin class of insect neuropeptides and N-(9-fluoreneacetyl)-L-leucine. Pyrokinin neuropeptides are involved in a variety of physiological processes in insects, including regulation of heart rate and gut motility. N-(9-fluoreneacetyl)-L-leucine is a derivative of the amino acid leucine and could be used in peptide synthesis.
Safety And Hazards
Propiedades
IUPAC Name |
acetic acid;9H-fluoren-9-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O.C2H4O2/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14;1-2(3)4/h1-8,14-15H,9H2;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSRVQICWIKIBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C2C(=C1)C(C3=CC=CC=C32)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70803308 | |
| Record name | Acetic acid--(9H-fluoren-9-yl)methanol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70803308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Fluorene-9-methanol acetate | |
CAS RN |
63839-86-1 | |
| Record name | Acetic acid--(9H-fluoren-9-yl)methanol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70803308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl4-(6-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B1443641.png)
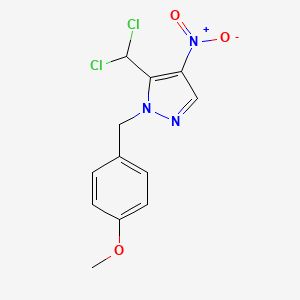
![5-(tert-butoxycarbonyl)-1-ethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1443643.png)
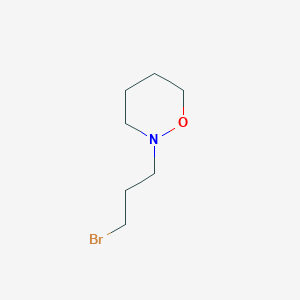
![2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1443645.png)
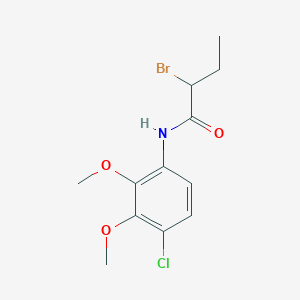
![3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B1443647.png)
![2-Chloro-N-{4-[(pyridin-2-ylamino)-sulfonyl]phenyl}propanamide](/img/structure/B1443648.png)
![6,7-Dihydro-4H-thiazolo[4,5-c]pyridine-2,5-dicarboxylic acid 5-tert-butyl ester](/img/structure/B1443650.png)
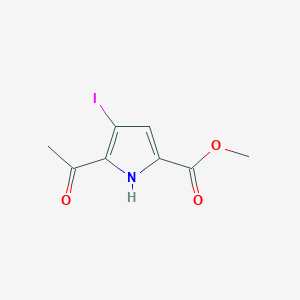
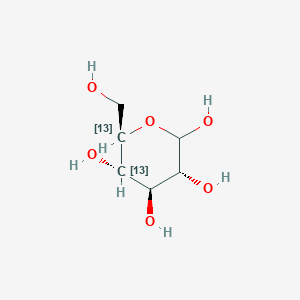
![tert-Butyl 2-oxo-2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4'-piperidine]-1'-carboxylate](/img/structure/B1443656.png)
